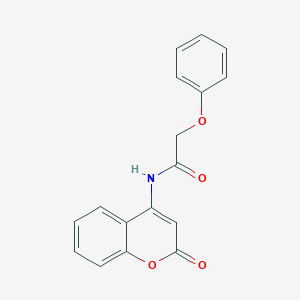![molecular formula C19H13N3O3 B252159 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide is not fully understood. However, it is believed to interact with specific proteins in cells, thereby modulating their activity. This compound has been shown to bind to the ATP-binding site of several kinases, leading to their inhibition.
Biochemical and Physiological Effects:
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of specific proteins in cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide in lab experiments is its fluorescent properties, which make it useful for detecting protein-protein interactions. Additionally, this compound has been shown to have low toxicity and high selectivity for specific proteins. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide. One area of interest is its potential use in developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific proteins in cells. Finally, there is potential for the development of new fluorescent probes based on the structure of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide, which could be useful in a variety of scientific research applications.
Synthesis Methods
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with furan-2-carboxylic acid to obtain the final product.
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide has been studied for its potential use in several scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for detecting protein-protein interactions. This compound has also been investigated for its potential use in cancer research, as it has been shown to inhibit the proliferation of cancer cells.
properties
Molecular Formula |
C19H13N3O3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-11-6-12-24-16)20-15-10-5-4-9-14(15)19-21-17(22-25-19)13-7-2-1-3-8-13/h1-12H,(H,20,23) |
InChI Key |
JIWIPQMPZGMAPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)